Ginkgolic acid C17:1

Übersicht

Beschreibung

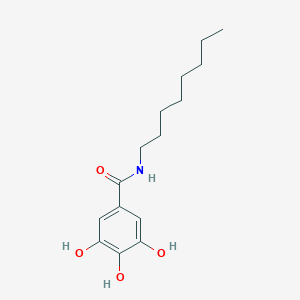

Ginkgolic Acid C17-1 is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

2-(10-Heptadecenyl)-6-hydroxybenzoic acid is a natural product found in Knema laurina, Ginkgo biloba, and Spondias mombin with data available.

Wirkmechanismus

Target of Action

Ginkgolic Acid C17:1, also known as Ginkgolic acid II, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an oncogenic transcription factor that plays a crucial role in the progression of various diseases, including multiple myeloma . This compound also targets PTEN and SHP-1 tyrosine phosphatase , which are involved in the regulation of STAT3 activation .

Mode of Action

this compound suppresses both constitutive and inducible STAT3 activation through the induction of PTEN and SHP-1 tyrosine phosphatase . It can also suppress IL-6-induced STAT3 phosphorylation .

Biochemical Pathways

The compound’s action on STAT3 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting STAT3, this compound disrupts this pathway, leading to various downstream effects such as the induction of apoptosis .

Pharmacokinetics

this compound is rapidly absorbed with an absolute bioavailability of approximately 19.5% . It is widely distributed in the body, with the liver and kidney being the major accumulation tissues . It has difficulty penetrating the blood-brain barrier .

Result of Action

The suppression of STAT3 activation by this compound results in the down-regulation of STAT3 regulated gene products and the induction of apoptosis of tumor cells . It exerts anticancer effects against multiple myeloma cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antibacterial activity against Gram-positive bacteria is significantly improved under conditions where iron homeostasis is abolished . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Biochemische Analyse

Biochemical Properties

Ginkgolic Acid C17:1 has been found to inhibit the constitutive activation of Signal transducer and activator of transcription 3 (STAT3) through the abrogation of upstream JAK2 and Src . It can also suppress IL-6-induced STAT3 phosphorylation . It induces the substantial expression of PTEN and SHP-1 at both protein and mRNA level . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been reported to exhibit cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It down-regulates the expression of STAT3 regulated gene products and induces apoptosis of tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several molecular targets in tumor cells. It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation . The induction of PTEN and SHP-1 is another key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit SMMC-7721 cells in a dose- and time-dependent manner . The anticancer action may occur via the induction of apoptosis by the activation of caspases-3 .

Dosage Effects in Animal Models

In a mouse model of MI, the administration of this compound for 3 days before MI suppressed collagen production and fibroblasts activation . Moreover, the pre-treatment of this compound significantly improved heart function .

Metabolic Pathways

This compound is involved in the STAT3 signaling pathway . It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation .

Transport and Distribution

It is known that this compound is widely distributed in the liver and kidneys .

Eigenschaften

IUPAC Name |

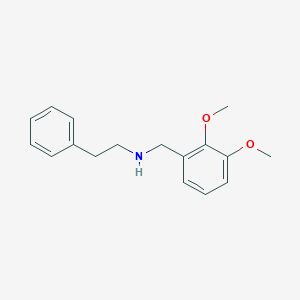

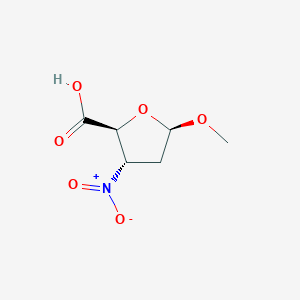

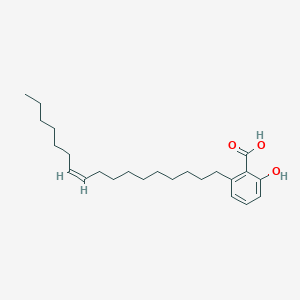

2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYNDKVOZOAOIS-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316401 | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111047-30-4 | |

| Record name | Ginkgolic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111047-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgolic acid 17:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgolic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginkgolic acid C17:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 46 °C | |

| Record name | 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ginkgolic acid C17:1 interact with cell membranes, and what are the downstream effects?

A1: this compound, along with hydroginkgolic acid (C15:0), have been shown to increase membrane stiffness in Pseudomonas aeruginosa, leading to the disruption of membrane homeostasis. [] This interaction primarily affects the production of the virulence factor pyocyanin by interfering with 4-hydroxy-2-alkylquinolines molecule production. [] This membrane-interactive property highlights the potential of this compound as an anti-virulence agent. []

Q2: Can you explain the role of this compound as an inhibitor of human Organic Anion Transporters (OATs)?

A2: this compound exhibits significant inhibitory effects on human OAT1 and hOAT3, with potential implications for drug interactions. [] Specifically, it demonstrates strong inhibition of hOAT1-mediated transport. [] This inhibition suggests that this compound might interfere with the pharmacokinetic profiles of drugs transported by these carriers. []

Q3: What is the impact of this compound on the fatty acid profile in Pichia pastoris?

A3: When a delta-6 fatty acid desaturase gene from Cunninghamella echinulata is expressed in Pichia pastoris, it leads to the production of gamma-linolenic acid (GLA). [] Interestingly, this process also results in a significant increase in ginkgolic acid (C17:1) and palmitic acid (C16:0) levels within the yeast. [] This finding suggests a metabolic link between this compound and these fatty acids in Pichia pastoris. []

Q4: What are the current analytical methods used to quantify this compound in Ginkgo biloba extracts?

A4: High-performance liquid chromatography (HPLC) is widely employed for the quantification of ginkgolic acid derivatives, including C17:1, in Ginkgo biloba extracts. [, ] A single-marker compound method using 13:0 ginkgolic acid as a reference has been developed, offering a simplified approach for determining the total ginkgolic acid content. [] This method relies on established relative correlation factors between different ginkgolic acid derivatives, determined through HPLC analysis. []

Q5: What insights do we have regarding the pharmacokinetics of this compound?

A5: While research on the pharmacokinetics of this compound is ongoing, studies focusing on its metabolism and hepatotoxicity in vitro, as well as its pharmacokinetics, tissue distribution, and excretion in rats have been conducted. [, ] These investigations provide valuable data for understanding the absorption, distribution, metabolism, and excretion profile of this compound. [, ]

Q6: What are the known toxicological concerns associated with this compound?

A6: Ginkgolic acids, including C17:1, are known to exhibit some toxicity. [, ] Their presence in Ginkgo biloba extracts is strictly regulated in pharmaceutical preparations due to potential allergic reactions and other adverse effects. [, ] Further research is crucial to fully elucidate the safety profile of this compound and determine safe exposure levels. [, ]

Q7: Are there any potential applications of this compound in the field of meat production?

A7: Research suggests a potential link between a single nucleotide polymorphism (SNP) in the olfactomedin like 3 (OLFML3) gene and the fatty acid composition in sheep meat, including ginkgolic acid (C17:1) content. [] While further investigation is needed, this finding indicates that this compound could be a potential marker for meat quality and fatty acid composition in sheep. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)